molecular formula C15H20O7 B15140178 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside

2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside

Cat. No.: B15140178
M. Wt: 312.31 g/mol
InChI Key: ANCSIDCBACHRNC-UXXRCYHCSA-N
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Description

2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is a phenylpropanoid glycoside, a type of compound commonly found in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside typically involves the glycosylation of 2, 4-dihydroxy-allylbenzene with a suitable glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .

Industrial Production Methods: The use of biocatalysts or enzymatic methods may also be explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Its phenylpropanoid structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is unique due to its combination of phenylpropanoid and glucopyranoside structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-hydroxy-2-prop-2-enylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C15H20O7/c1-2-3-8-4-5-9(17)6-10(8)21-15-14(20)13(19)12(18)11(7-16)22-15/h2,4-6,11-20H,1,3,7H2/t11-,12-,13+,14-,15-/m1/s1

InChI Key

ANCSIDCBACHRNC-UXXRCYHCSA-N

Isomeric SMILES

C=CCC1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C=CCC1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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